molecular formula C6H13Cl2N3O B2652048 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate CAS No. 5549-58-6

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate

Cat. No.: B2652048
CAS No.: 5549-58-6
M. Wt: 214.09
InChI Key: YUHGQAJWDAKLGV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve solvents like methanol or ethanol and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are involved in various cellular processes . The compound’s binding to these targets can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
  • 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Uniqueness

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH.H2O/c1-2-7-3-6-5(1)8-4-9-6;;;/h4,7H,1-3H2,(H,8,9);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHGQAJWDAKLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Histamine dichloride (5.0 g, 27 1 mol) was dissolved in concentrated hydrochloric acid (20 ml), dimethoxymethane (7.0 ml, 79 mmol) was added dropwise to the solution, and the mixture was stirred overnight at 100° C. By evaporating the solvent from the reaction solution and purifying the thus obtained crystals by their recrystallization from methanol, 4.6 g (22 mmol, 79% in yield) of the title compound was obtained.
Name
Histamine dichloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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